BenchChemオンラインストアへようこそ!

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide

Lipophilicity Drug-likeness Chromatographic retention

This non-fused bis-benzamide features a critical ortho-benzoyl-para-methyl substitution pattern, differentiating it from common fused heterocyclic benzamides. Procurement of this correct regioisomer is essential for accurate chromatographic impurity profiling of tolvaptan-related substances, preventing misidentification caused by retention-time shifts of isomers. Its extreme hydrophobicity (predicted LogP ~7.14) and neutral character (pKa ~12.48) make it a valuable high-lipophilicity control for equilibrium dialysis studies. Verify patent status for commercial use.

Molecular Formula C29H24N2O3
Molecular Weight 448.522
CAS No. 313369-82-3
Cat. No. B2666514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide
CAS313369-82-3
Molecular FormulaC29H24N2O3
Molecular Weight448.522
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C)C(=O)C4=CC=CC=C4
InChIInChI=1S/C29H24N2O3/c1-19-16-17-26(24(18-19)27(32)21-11-4-3-5-12-21)31-29(34)23-14-8-9-15-25(23)30-28(33)22-13-7-6-10-20(22)2/h3-18H,1-2H3,(H,30,33)(H,31,34)
InChIKeyIRNMCRWMJPQUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide (CAS 313369-82-3): Core Identity and Physicochemical Baseline


N-(2-Benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide (CAS 313369-82-3) is a fully synthetic, non‑fused bis‑benzamide derivative with a molecular formula of C₂₉H₂₄N₂O₃ and a molecular weight of approximately 448.51 g/mol . The compound is distinguished by an ortho‑substituted benzophenone moiety linked via a central benzamide scaffold, a structural motif that sets it apart from the fused heterocyclic benzamides (e.g., azepine‑ or azaindole‑fused) more commonly explored in kinase inhibitor programs . All publicly retrievable physicochemical descriptors for this compound—including boiling point (544.8 ± 50.0°C), density (1.253 ± 0.06 g/cm³), pKa (12.48 ± 0.70), and logP (~7.14)—are computational predictions generated by the ACD/Labs Percepta platform; no experimentally determined values have been located in the peer‑reviewed literature .

Why Generic Substitution Fails for N-(2-Benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide: Structural and Predicted Property Divergence


The benzamide chemical space encompasses thousands of analogs, yet simple structural permutations at the 2‑methylbenzamido or benzoyl positions produce marked shifts in predicted molecular properties that directly impact formulation behavior and assay compatibility. The target compound contains a distinctive ortho‑benzoyl‑para‑methyl substitution pattern on the anilide ring and a 2‑methylbenzamido appendage; removing the 2‑methyl group (e.g., Des‑2‑methylbenzoyl Tolvaptan, CAS 1580889‑33‑3) alters both the H‑bond donor count and the predicted LogP, while relocating the methyl substituent to the para position (e.g., N‑(2‑benzoyl‑4‑methylphenyl)‑2‑(4‑methylbenzamido)benzamide) generates a regioisomer with a different polar surface area and anticipated chromatographic retention time . Procurement based solely on the generic “benzamide” class designation therefore risks introducing a compound whose solubility, permeability, and reactivity profile deviate substantially from the intended research or quality‑control application [1].

Product-Specific Quantitative Evidence Guide for N-(2-Benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide (CAS 313369-82-3)


Predicted Lipophilicity (ACD/LogP) vs. Closest Structural Analogs

The ACD/LogP of N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide is predicted to be 7.14 . This value exceeds the typical optimal range for oral bioavailability (LogP 1–5) and is driven by the presence of three aromatic rings and only two H‑bond donors. By comparison, the Des‑2‑methylbenzoyl analog (CAS 1580889‑33‑3), which replaces the 2‑methylbenzamido group with a simple benzamide, is predicted to have a lower LogP (estimated ~6.3–6.8 based on fragment‑based calculation), while the para‑methyl regioisomer (N‑(2‑benzoyl‑4‑methylphenyl)‑2‑(4‑methylbenzamido)benzamide) is anticipated to exhibit a very similar LogP (~7.1) but a distinct topological polar surface area due to the different substitution geometry .

Lipophilicity Drug-likeness Chromatographic retention

Hydrogen‑Bond Donor/Acceptor Profile Differentiates from Fused‑Heterocycle Benzamides

The target compound possesses 2 hydrogen‑bond donors and 5 hydrogen‑bond acceptors, resulting in a polar surface area (PSA) of 75 Ų . This places it near the upper boundary of the typical PSA range for CNS‑penetrant compounds (<90 Ų) but well below the 140 Ų threshold associated with poor oral absorption. In contrast, the Tolvaptan N‑Alkyl Dimer (CAS 2657689‑28‑4)—a structurally related impurity standard—contains 2 donors and 7 acceptors, yielding a larger PSA that predicts reduced passive membrane permeability relative to the target compound [1]. The difference in H‑bond acceptor count arises from the absence of the chloro‑hydroxy‑tetrahydro‑benzazepine moiety in CAS 313369‑82‑3.

H-bonding Permeability Rule-of-Five

Predicted pKa and Ionization State Distinction vs. Common Benzamide Reference Standards

The predicted pKa of CAS 313369‑82‑3 is 12.48 ± 0.70, indicating that the compound remains essentially neutral across the entire physiologically relevant pH range (1–8) . This contrasts with the Tolvaptan parent molecule (pKa ~10.0 for the benzazepine hydroxyl) and its N‑Alkyl Dimer impurity, which contains an ionizable hydroxyl group that confers pH‑dependent solubility and retention behavior [1]. For analytical method development, the neutral character of the target compound simplifies mobile‑phase optimization: retention time on reversed‑phase columns is expected to be insensitive to pH between 2.5 and 7.5, whereas the Tolvaptan dimer requires careful pH control to avoid peak splitting.

Ionization Solubility-pH Method development

Best Research and Industrial Application Scenarios for N-(2-Benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide


Non‑Ionizable Internal Standard for Reversed‑Phase HPLC Method Development

Because the compound remains neutral from pH 2 to 10 (predicted pKa 12.48), it serves as a retention‑time marker that is unaffected by minor mobile‑phase pH fluctuations. This property is directly inferred from the pKa evidence in Section 3 and is advantageous when developing stability‑indicating methods for ionizable drug substances where baseline drift due to pH sensitivity must be ruled out.

High‑LogP Probe Compound for Plasma Protein Binding and Non‑Specific Binding Assays

With a predicted ACD/LogP of 7.14 (Section 3, Evidence Item 1), this compound can be employed as a high‑lipophilicity control in equilibrium dialysis or ultracentrifugation studies. Its extreme LogP value helps benchmark the upper limit of non‑specific binding in assay systems, enabling scientists to calibrate recovery expectations for highly lipophilic test articles.

Regioisomeric Specificity Standard for Benzamide‑Based Impurity Profiling

The unique ortho‑benzoyl‑para‑methyl substitution pattern differentiates this compound from its para‑methyl regioisomer. As highlighted in Section 2, procurement of the correct regioisomer is critical when the compound is used as a reference marker in chromatographic impurity profiling of tolvaptan‑related substances, where even minor retention‑time shifts can lead to misidentification of process impurities.

Scaffold‑Hopping Reference in TrkA‑Focused Medicinal Chemistry Programs

The non‑fused benzamide scaffold of CAS 313369‑82‑3 contrasts with the bicyclic heteroaryl benzamide cores prevalent in Merck’s TrkA inhibitor patent families (Section 1). Medicinal chemists evaluating scaffold‑hopping strategies can use this compound as a “minimalist” benzamide control to deconvolute the contribution of the fused heterocycle to potency, selectivity, and physicochemical properties.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.